molecular formula C21H17ClN2O2 B3840203 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide CAS No. 5317-30-6

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide

Cat. No.: B3840203
CAS No.: 5317-30-6
M. Wt: 364.8 g/mol
InChI Key: GNSRUZKPRLCNKC-OEAKJJBVSA-N
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Description

N'-{(E)-[2-(Benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide is a hydrazone derivative characterized by a benzohydrazide core substituted with a 3-chloro group on the benzoyl moiety and an (E)-configured 2-(benzyloxy)phenylmethylidene group. This compound belongs to a class of Schiff bases synthesized via condensation of hydrazides with aldehydes. Its structure features a planar hydrazone linkage (C=N-NH), which is critical for biological interactions, and substituents that influence electronic and steric properties.

Properties

IUPAC Name

3-chloro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-11-6-10-17(13-19)21(25)24-23-14-18-9-4-5-12-20(18)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSRUZKPRLCNKC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416329
Record name AC1NSD4Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-30-6
Record name AC1NSD4Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 3-chlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups replacing the chloro group.

Scientific Research Applications

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzohydrazide Derivatives

Compound Benzoyl Substituent Aldehyde-Derived Group Key Features References
Target Compound 3-Chloro 2-(Benzyloxy)phenyl Enhanced lipophilicity from benzyloxy; chloro for electronic modulation
(E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide 3-Nitro 2-Methoxyphenyl Electron-withdrawing nitro group; methoxy enhances solubility
N'-[(2,4,6-Trimethoxyphenyl)methylidene]diclofenac hydrazide 2,6-Dichloroanilino 2,4,6-Trimethoxyphenyl Methoxy-rich; anti-inflammatory activity reported
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 3-Chloro (benzothiophene) 2-Hydroxy-4-pentadecylphenyl Long alkyl chain for lipid interaction; benzothiophene for π-stacking
N'-[4-(Benzyloxy)benzylidene]-3-hydroxynaphthohydrazide 3-Hydroxy (naphthyl) 4-(Benzyloxy)phenyl Naphthyl group for extended conjugation; hydroxy for H-bonding

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Nitro () and chloro (Target, ) substituents enhance stability and reactivity.
  • Lipophilicity : Benzyloxy (Target, ) and long alkyl chains () improve membrane penetration.
  • Planarity : The (E)-configuration of the hydrazone linkage is critical for binding to biological targets, as confirmed by X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Reactant of Route 2
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N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide

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